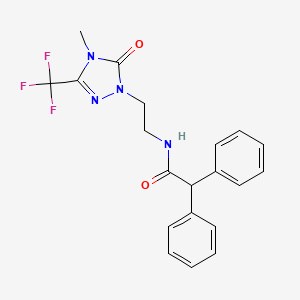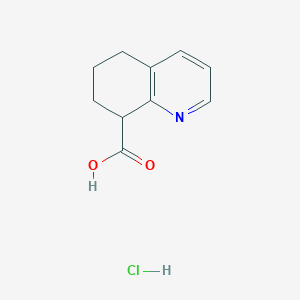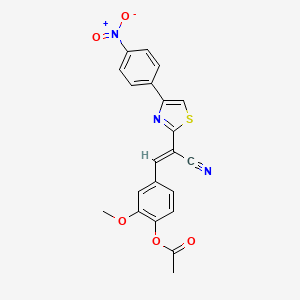
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,2-diphenylacetamide is a synthetic compound featuring a triazole ring, a structure known for its versatility and importance in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthetic Route A: : The preparation of this compound typically begins with the synthesis of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole. This step involves the reaction of methyl hydrazine and ethyl 2,2,2-trifluoroacetoacetate under controlled conditions to form the triazole ring.
Synthetic Route B: : The next step involves the formation of the intermediate 2,2-diphenylacetamide, achieved through the reaction of diphenylacetic acid with thionyl chloride, followed by reaction with ammonia.
Final Assembly: : The final step is a condensation reaction between the two intermediates, under acidic or basic conditions, to form the desired compound.
Industrial Production Methods
The industrial production typically follows the same synthetic routes with optimization for scale, including controlled temperature, pressure, and use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: : The carbonyl group on the triazole ring can be reduced to form alcohols.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, Jones reagent.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution Conditions: : Typically, aromatic substitutions require an acid catalyst or a basic environment, depending on the specific substitution reaction.
Major Products
Oxidation Products: : Alcohols and carboxylic acids.
Reduction Products: : Alcohol derivatives of the triazole.
Substitution Products: : Nitro, sulfo, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a model compound in the study of triazole chemistry and its reactivity.
Biology: : Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: : Explored for its potential pharmacological activities, including antifungal and antibacterial properties.
Industry: : Potential use as a precursor for the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is primarily through interaction with biological macromolecules. The triazole ring can act as a ligand, binding to enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound's ability to interact with hydrophobic pockets in proteins, increasing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,2-diphenylacetamide: (without the trifluoromethyl group).
N-(2-(4-methyl-5-oxo-3-(methyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,2-diphenylacetamide: (with a methyl group instead of trifluoromethyl).
Uniqueness
The presence of the trifluoromethyl group in N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,2-diphenylacetamide significantly alters its chemical properties, including increased lipophilicity and metabolic stability, potentially making it more effective in biological applications.
And there you have it—a pretty thorough rundown of your chemical compound! Curious about anything specific?
Propiedades
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c1-26-18(20(21,22)23)25-27(19(26)29)13-12-24-17(28)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRKQDZAKLWJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]acetamide](/img/structure/B2738504.png)


![N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2738507.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2738509.png)
![3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2738510.png)

![5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2738513.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2738514.png)
![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)
![3-(4-Cyanophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2738521.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2738523.png)
![2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2738525.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)
